molecular formula C11H18O4S2 B14584805 Bis[2-(methylsulfanyl)ethyl] 2-methylidenebutanedioate CAS No. 61146-87-0

Bis[2-(methylsulfanyl)ethyl] 2-methylidenebutanedioate

Katalognummer: B14584805
CAS-Nummer: 61146-87-0
Molekulargewicht: 278.4 g/mol
InChI-Schlüssel: SETDUXVEQOKPMH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bis[2-(methylsulfanyl)ethyl] 2-methylidenebutanedioate is an organosulfur compound with the molecular formula C11H18O4S2 This compound is characterized by the presence of two methylsulfanyl groups attached to an ethyl chain, which is further connected to a 2-methylidenebutanedioate moiety

Vorbereitungsmethoden

The synthesis of Bis[2-(methylsulfanyl)ethyl] 2-methylidenebutanedioate can be achieved through several synthetic routes. One common method involves the reaction of 2-methylidenebutanedioic acid with 2-(methylsulfanyl)ethanol in the presence of a suitable catalyst . The reaction typically requires controlled conditions, such as a specific temperature and pH, to ensure the desired product is obtained with high yield and purity.

Industrial production methods may involve the use of large-scale reactors and continuous flow systems to optimize the synthesis process. These methods are designed to maximize efficiency and minimize waste, making the production of this compound more sustainable and cost-effective .

Analyse Chemischer Reaktionen

Bis[2-(methylsulfanyl)ethyl] 2-methylidenebutanedioate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfanyl groups are replaced by other nucleophiles such as halides or amines.

Vergleich Mit ähnlichen Verbindungen

Bis[2-(methylsulfanyl)ethyl] 2-methylidenebutanedioate can be compared with other similar compounds, such as Bis[2-(ethylsulfanyl)ethyl] 2-methylidenebutanedioate and Bis[2-(methylsulfanyl)ethyl] 2-methylenesuccinate . These compounds share similar structural features but differ in their specific functional groups and chemical properties.

Eigenschaften

CAS-Nummer

61146-87-0

Molekularformel

C11H18O4S2

Molekulargewicht

278.4 g/mol

IUPAC-Name

bis(2-methylsulfanylethyl) 2-methylidenebutanedioate

InChI

InChI=1S/C11H18O4S2/c1-9(11(13)15-5-7-17-3)8-10(12)14-4-6-16-2/h1,4-8H2,2-3H3

InChI-Schlüssel

SETDUXVEQOKPMH-UHFFFAOYSA-N

Kanonische SMILES

CSCCOC(=O)CC(=C)C(=O)OCCSC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.